Butylshikonin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22O6 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] butanoate |
InChI |
InChI=1S/C20H22O6/c1-4-5-17(24)26-16(9-6-11(2)3)12-10-15(23)18-13(21)7-8-14(22)19(18)20(12)25/h6-8,10,16,21-22H,4-5,9H2,1-3H3/t16-/m1/s1 |
InChI Key |
FMXUZLUFNDEQPM-MRXNPFEDSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
Canonical SMILES |
CCCC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
Synonyms |
butylshikonin |
Origin of Product |
United States |
Biological Activities and Mechanistic Elucidation of Butylshikonin and Its Derivatives
Antineoplastic Investigations
Research into the antineoplastic effects of Butylshikonin and its related compounds, such as shikonin (B1681659) and other analogues, has demonstrated their ability to inhibit cancer cell growth. These effects are closely linked to their influence on cellular proliferation and the precise control of the cell cycle.
Regulation of Cellular Proliferation and Cell Cycle Progression
The regulation of cellular proliferation and cell cycle progression is critical in cancer development. This compound and its analogues interfere with these processes, leading to inhibited cell growth and the induction of cell cycle arrest. Studies have shown that shikonin and its analogues can suppress the proliferation of various cancer cell lines. nih.govresearchgate.net
Inhibition of Cell Division Cycle 25 (Cdc25) Phosphatase Activity
A key mechanism by which this compound and its analogues exert their antineoplastic effects is through the inhibition of Cdc25 phosphatases. Cdc25 proteins are essential for cell cycle progression as they dephosphorylate and activate cyclin-dependent kinases (CDKs). nih.govresearchgate.netnih.gov Inhibition of Cdc25 activity leads to the accumulation of phosphorylated, inactive CDKs, thereby blocking cell cycle transitions. nih.govresearchgate.net
Studies using recombinant human Cdc25 A, B, and C phosphatases have shown that shikonin and its analogues, including α-methyl-η-butylshikonin, can inhibit their activity with IC₅₀ values in the low micromolar range. For α-methyl-η-butylshikonin, the IC₅₀ values were reported as 11.24 ± 1.45 μM for Cdc25A, 14.32 ± 1.27 μM for Cdc25B, and 13.45 ± 1.45 μM for Cdc25C. nih.govresearchgate.net
| Compound | Cdc25A IC₅₀ (μM) | Cdc25B IC₅₀ (μM) | Cdc25C IC₅₀ (μM) |
| α-Methyl-η-butylshikonin | 11.24 ± 1.45 | 14.32 ± 1.27 | 13.45 ± 1.45 |
| Shikonin | 2.14 ± 0.21 | - | - |
Binding Mode Analysis via Molecular Modeling
Molecular modeling studies have been conducted to understand how shikonin, representative of this class of compounds, interacts with Cdc25 phosphatases. These studies, often employing molecular docking techniques, have shown that shikonin binds to the inhibitor binding pocket of Cdc25B. nih.govresearchgate.net The binding is facilitated by favorable interactions, including hydrophobic interactions and hydrogen bonds, within this pocket. nih.govresearchgate.net This binding mode suggests that shikonin and its analogues can effectively occupy the site necessary for Cdc25 activity. nih.gov
Irreversible Enzyme Inhibition Kinetics
Investigations into the kinetics of Cdc25 inhibition by shikonin and its analogues have indicated an irreversible mode of inhibition. nih.govresearchgate.net This is a characteristic often observed with quinone-type inhibitors of Cdc25 phosphatases. nih.govresearchgate.net Irreversible inhibitors typically form a stable chemical bond with the enzyme, leading to a sustained loss of enzyme activity that cannot be easily reversed by dialysis. nih.govwikipedia.org Studies involving dialysis of shikonin-treated Cdc25B demonstrated that the enzyme activity was not rescued, confirming the irreversible nature of the inhibition. nih.gov This irreversible binding is often associated with the interaction of the inhibitor's reactive functional groups, such as the quinone ring, with critical residues in the enzyme's active site, particularly the catalytic cysteine. nih.govwikipedia.org
Modulation of Cyclin-Dependent Kinase 1 (CDK1) Phosphorylation Status
The inhibition of Cdc25 phosphatases by compounds like this compound directly impacts the phosphorylation status of their downstream targets, particularly Cyclin-Dependent Kinase 1 (CDK1). nih.govplos.org Cdc25 phosphatases are responsible for removing inhibitory phosphorylation marks on CDK1, specifically at tyrosine 15 (Tyr15), which is necessary for CDK1 activation and subsequent entry into mitosis. nih.govplos.org When Cdc25 activity is inhibited, the dephosphorylation of CDK1 at Tyr15 is blocked, leading to an accumulation of the phosphorylated, inactive form of CDK1. nih.govresearchgate.net Studies have shown that shikonin induces an accumulation of tyrosine 15-phosphorylated CDK1 in a concentration-dependent manner in cultured cells and in vivo tumor tissue. nih.govresearchgate.net This hyper-phosphorylation of CDK1 is a direct consequence of the downregulated Cdc25 activity. nih.gov
Induction of Cell Cycle Arrest (e.g., G2/M Phase)
The cumulative effect of Cdc25 inhibition and the resulting hyper-phosphorylation and inactivation of CDK1 is the induction of cell cycle arrest. nih.govresearchgate.net CDK1, in complex with Cyclin B, is the key driver of the transition from the G2 phase to the M phase of the cell cycle. plos.org Inhibition of CDK1 activity prevents cells from entering mitosis. nih.govresearchgate.net Research has demonstrated that shikonin can effectively block cell cycle progression, leading to an accumulation of cells in the G2/M phase. nih.govresearchgate.netresearchgate.net This G2/M cell cycle arrest has been observed in various cancer cell lines treated with shikonin and its analogues. nih.govresearchgate.netmedsci.org For example, studies using synchronized tsFT210 cells showed that shikonin could arrest cells at the G2/M phase. nih.gov This induction of G2/M arrest is considered a significant contributor to the anti-proliferative activity of these compounds against cancer cells. nih.govresearchgate.nettocris.commdpi.comnih.gov
Induction of Programmed Cell Death Pathways
This compound and its analogues have been shown to induce programmed cell death in cancer cells through distinct mechanisms, including both apoptosis and necroptosis. nih.gov This dual capacity is particularly relevant in overcoming drug resistance mechanisms that often impede traditional apoptosis-inducing chemotherapies. aging-us.comnih.gov
Apoptosis Induction Mechanisms
Apoptosis, a highly regulated form of programmed cell death, is characterized by a series of biochemical events leading to characteristic morphological changes such as cell shrinkage, nuclear fragmentation, and the formation of apoptotic bodies. This compound has been demonstrated to trigger apoptosis through several key pathways.
Disruption of Mitochondrial Membrane Potential
Mitochondrial dysfunction is a central event in the intrinsic apoptotic pathway. Studies have shown that this compound can induce a loss or disruption of mitochondrial membrane potential (ΔΨm). waocp.orgnih.govmdpi.com A decrease in ΔΨm is a critical step that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, subsequently activating the caspase cascade. For instance, treatment of SW620 human colorectal cancer cells with α-Methyl-n-butylshikonin (MBS), a derivative, resulted in a significant decrease in mitochondrial membrane potential. waocp.org
Table 1: Effect of α-Methyl-n-butylshikonin (MBS) on Mitochondrial Membrane Potential in SW620 Cells
| Treatment | Concentration (µM) | Incubation Time (h) | Mitochondrial Membrane Potential (% of control) |
| Control | 0 | 24 | 93.7 |
| MBS | 15 | 24 | 43.9 |
Data derived from research on α-Methyl-n-butylshikonin (MBS) in SW620 cells. waocp.org
Reactive Oxygen Species (ROS) Generation
Increased generation of reactive oxygen species (ROS) is another mechanism by which this compound can induce apoptosis. nih.govnih.govmdpi.comnih.govresearchgate.netsci-hub.ru Excessive accumulation of intracellular ROS can lead to oxidative stress, damaging cellular components, including lipids, proteins, and DNA, and triggering apoptotic signaling pathways. Shikonin, the parent compound, has been shown to induce ROS production in various cancer cells, and this ROS generation is often upstream of mitochondrial depolarization and ER stress, contributing to apoptosis induction. mdpi.com Pre-treatment with ROS scavengers can suppress shikonin-induced apoptosis, highlighting the role of ROS in this process. sci-hub.ru
Activation of Caspase Cascades (e.g., Caspase-3, -7, -8, -9)
Activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis execution. This compound and its derivatives have been shown to activate initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3 and caspase-7). nih.govsci-hub.runih.govnih.goviiim.res.innih.govscience.gov Activation of caspase-9 is typically associated with the intrinsic mitochondrial pathway, while caspase-8 is involved in the extrinsic death receptor pathway. The activation of these initiator caspases leads to the cleavage and activation of executioner caspases, which are responsible for the degradation of cellular substrates and the morphological changes observed during apoptosis. Studies on α-Methyl-n-butylshikonin (MBS) in SW620 cells demonstrated a dose-dependent elevation of cleaved caspase-3, caspase-8, and caspase-9. waocp.org
Poly (ADP-ribose) Polymerase (PARP) Cleavage
Poly (ADP-ribose) Polymerase (PARP) is a nuclear enzyme involved in DNA repair and genomic stability. During apoptosis, activated caspases, particularly caspase-3, cleave PARP into distinct fragments. This cleavage serves as a biochemical marker of apoptosis and is thought to inactivate PARP's repair function, thus facilitating the apoptotic process. This compound and its derivatives have been observed to induce PARP cleavage. nih.govnih.govnih.goviiim.res.inscience.gov In SW620 cells treated with α-Methyl-n-butylshikonin, increased levels of cleaved PARP were detected, correlating with the activation of caspases. waocp.org
Necroptosis Induction in Drug-Resistant Cellular Models
Necroptosis is a form of programmed necrotic cell death that is caspase-independent and is often activated when apoptotic pathways are inhibited, particularly in drug-resistant cancer cells. aging-us.comscispace.com Shikonin and its naturally occurring analogues, including α-methyl-n-butylshikonin, have demonstrated the ability to circumvent drug resistance mediated by various factors, such as ABC-transporters (MRP1 and BCRP1) and anti-apoptotic proteins (Bcl-2 and Bcl-xL), by inducing necroptosis. aging-us.comnih.gov This suggests that this compound derivatives can serve as necroptotic inducers, offering a potential strategy to overcome resistance to apoptosis-inducing chemotherapies. Shikonin has been shown to induce necroptosis via activation of RIPK1/RIPK3/MLKL signaling, a key pathway in necroptosis. aging-us.comnih.gov This mechanism has been observed in drug-resistant chronic myeloid leukemia cells. aging-us.com
Table 2: Shikonin Analogues Inducing Necroptosis in Drug-Resistant Models
| Shikonin Analogue | Drug Resistance Mediated By | Cell Models |
| α-methyl-n-butylshikonin | P-gp, Bcl-2, Bcl-xL, MRP1, BCRP1 | Various drug-resistant cancer cell lines nih.gov |
| Shikonin | TKIs | TKI-resistant CML cells aging-us.com |
Table compiled from research on shikonin analogues and shikonin in drug-resistant cancer models. aging-us.comnih.gov
Autophagy Modulation in Cancer Cell Proliferation Control
Autophagy is a fundamental cellular process involved in the degradation and recycling of damaged organelles and proteins, playing a complex, often dual role in cancer mdpi.comfrontiersin.org. It can act as a tumor suppressor in the early stages of cancer by maintaining genomic stability and preventing the accumulation of damaged components. However, in established tumors, autophagy can promote cancer cell survival under stressful conditions, such as nutrient deprivation or hypoxia, and contribute to treatment resistance mdpi.comfrontiersin.org.
Research indicates that this compound and related shikonin derivatives can modulate autophagy in cancer cells, influencing their proliferation and survival. For instance, shikonin has been shown to induce autophagy in various cancer types, including colorectal carcinoma and hepatocellular carcinoma cells nih.govnih.govijbs.com. This induction of autophagy by shikonin can contribute to its anti-tumor effects. Studies have observed that shikonin treatment leads to markers of increased autophagy, such as the conversion of LC3-I to LC3-II and changes in p62 levels nih.govijbs.com.
However, the precise role of autophagy induced by this compound in cancer cell fate can be context-dependent. While in some cases, autophagy induction may lead to autophagic cell death, in others, it might serve as a survival mechanism for the cancer cells mdpi.comfrontiersin.org. Detailed research findings on this compound's specific effects on autophagy flux and its interplay with apoptosis are crucial for understanding its full potential in cancer therapy ijbs.com.
Modulation of Signal Transduction Pathways
This compound exerts its effects on cancer cells, in part, by modulating critical signal transduction pathways that regulate cell proliferation, survival, and death.
Mitogen-Activated Protein Kinase (MAPK) Cascades
MAPK pathways are central to cellular responses to various extracellular stimuli, controlling processes like cell growth, differentiation, and apoptosis mdpi.com. This compound and its derivatives have been shown to influence these cascades.
The JNK (c-Jun N-terminal kinase) and p38 MAPK pathways are often activated by cellular stress signals and can play a role in inducing apoptosis mdpi.com. Studies on α-Methyl-n-butylshikonin (MBS), a derivative structurally related to this compound, have demonstrated its ability to induce significant elevation in the phosphorylation of JNK and p38 in human colorectal cancer cells waocp.orgnih.gov. This activation of the JNK and p38 pathways is reported to be responsible for MBS-induced mitochondria-dependent apoptosis in these cells waocp.orgnih.govresearchgate.net. Pretreatment with specific inhibitors of JNK (e.g., SP600125) and p38 (e.g., SB203580) has been shown to abrogate the MBS-induced apoptosis, highlighting the importance of these pathways in its mechanism of action waocp.orgnih.gov.
The ERK1/2 (Extracellular signal-regulated kinase 1/2) pathway is typically associated with promoting cell survival and proliferation mdpi.com. Research on shikonin, a related compound, indicates that it can inhibit the ERK signaling pathway. Studies have shown that shikonin treatment leads to a time-dependent inhibition of ERK phosphorylation in various cancer cell lines frontiersin.org. This inhibition of ERK1/2 signaling by shikonin may contribute to its cell growth inhibitory effects frontiersin.org. While direct studies specifically detailing this compound's regulation of ERK1/2 are less prominent in the provided results, the effects observed with shikonin suggest a potential similar modulatory role for this compound or its derivatives.
Inhibition of PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer nih.govoncotarget.com. Inhibition of this pathway is a significant strategy in cancer therapy oncotarget.com.
Studies on shikonin have shown that it can downregulate the PI3K/Akt/mTOR signaling pathway nih.govnih.gov. Research in hepatocellular carcinoma cells demonstrated that shikonin treatment significantly downregulated the expression of proteins in the PI3K/Akt/mTOR pathway nih.gov. Similarly, in chemoresistant lung cancer cells, shikonin reduced the levels of phosphorylated Akt and p70S6K, indicating the downregulation of this pathway nih.gov. This inhibition of the PI3K/Akt/mTOR pathway by shikonin contributes to its ability to induce apoptosis and inhibit cancer cell proliferation nih.govnih.gov. Given the structural similarities, this compound is also likely to exert inhibitory effects on this pathway, contributing to its observed anti-cancer activities scispace.com.
Targeting of STAT3 Signaling Pathway
The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is frequently constitutively active in various cancers and plays a critical role in promoting tumor cell growth, survival, migration, and invasion nih.govnih.gov. Targeting STAT3 signaling is considered a valid approach in cancer treatment nih.govnih.gov.
Research indicates that shikonin can inhibit the STAT3 signaling pathway nih.govnih.gov. Studies in human melanoma cells showed that shikonin dose-dependently inhibited the phosphorylation of STAT3 at tyrosine 705, a key activation site, without affecting total STAT3 protein levels nih.gov. This inhibition of STAT3 phosphorylation by shikonin leads to reduced homo-dimerization and nuclear localization of STAT3 nih.gov. Consequently, the expression levels of STAT3-targeted genes involved in cell survival, migration, and invasion, such as Mcl-1, Bcl-2, MMP-2, vimentin, and Twist, are decreased nih.gov. Overexpression of constitutively active STAT3 has been shown to partially abolish the anti-proliferative, anti-migratory, and anti-invasive effects of shikonin, further supporting STAT3 as a key target nih.gov. While the provided search results specifically detail shikonin's effects on STAT3, other natural compounds, including potentially this compound or its derivatives like α-Methyl-n-butylshikonin, have also been found to inhibit STAT3 activation scispace.comresearchgate.net.
Here is a summary of the effects of this compound and its related compounds on key signaling pathways:
| Signaling Pathway | Effect Observed (Compound) | Cancer Cell Type(s) | Key Findings | Source |
| JNK | Activation (α-Methyl-n-butylshikonin) | Human colorectal cancer (SW620) | Increased phosphorylation; responsible for apoptosis induction. | waocp.orgnih.gov |
| p38 | Activation (α-Methyl-n-butylshikonin) | Human colorectal cancer (SW620) | Increased phosphorylation; responsible for apoptosis induction. | waocp.orgnih.gov |
| ERK1/2 | Inhibition (Shikonin) | Various cancer cell lines (A549, MDA-MB-231) | Time-dependent inhibition of phosphorylation; contributes to growth inhibition. | frontiersin.org |
| PI3K/Akt/mTOR | Inhibition (Shikonin) | Hepatocellular carcinoma, Chemoresistant lung cancer | Downregulation of pathway proteins (p-Akt, p70S6K); contributes to apoptosis and proliferation inhibition. | nih.govnih.gov |
| STAT3 | Inhibition (Shikonin) | Human melanoma (A375, A2058) | Inhibits phosphorylation (Tyr705), dimerization, and nuclear localization; reduces expression of target genes. | nih.govnih.gov |
| STAT3 | Inhibition (α-Methyl-n-butylshikonin) | Skin cancer (Implied in context of S100A8/9) | Inhibition of activation. | scispace.com |
Suppression of NF-κB Pathway Activation
The NF-κB pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions nih.gov. Inhibition of the NF-κB pathway can potentially suppress the release of pro-inflammatory cytokines and chemokines. medsci.org Research indicates that shikonin derivatives, including α-methyl-n-butylshikonin, can influence NF-κB signaling. scispace.com For instance, (2-methylbutyryl) Shikonin, a naturally occurring naphthoquinone, has been shown to abrogate melanoma growth and progression by modulating the IKK/NFκB/EMT signaling axis. nih.gov In vitro studies revealed that (2-methylbutyryl) Shikonin significantly suppressed the migration and invasion of melanoma cells by regulating this pathway, thereby attenuating nuclear translocation and subsequent transcription of NF-κB downstream target genes. nih.gov This suppression was found to be partly through the inactivation of NF-kappaB. scispace.com Inhibition of NF-κB has been highlighted as a potential strategy for treating critical stage COVID-19 patients by suppressing both virus- and LPS-induced cytokine storm. medsci.org
Enzyme Inhibition Studies (e.g., Topoisomerase II)
DNA topoisomerase II (Topo II) is an essential enzyme involved in managing DNA topology during critical cellular processes like replication and transcription. plos.org It is a well-established target for anticancer drugs. mdpi.com Topo II inhibitors are broadly classified into poisons and catalytic inhibitors. mdpi.com Topo II poisons stabilize the transient enzyme-DNA complex, leading to DNA double-strand breaks and cell death, while catalytic inhibitors prevent the formation of this complex without increasing DNA cleavage. plos.orgmdpi.com Studies have explored various compounds, including naphthoquinones and acridine (B1665455) derivatives, for their Topo II inhibitory activity. mdpi.commdpi.comscirp.org While the provided search results discuss Topoisomerase II inhibition by various compounds, specific detailed research findings directly linking this compound itself to Topoisomerase II inhibition were not prominently found within the provided snippets. However, shikonin derivatives, as naphthoquinones, belong to a class of compounds that have been investigated for this activity. mdpi.comscirp.org Further research would be needed to specifically detail this compound's direct effects and mechanisms on Topoisomerase II.
Overcoming Chemo-Resistance Mechanisms in Cancer Cells
Drug resistance is a major challenge in cancer chemotherapy, where cancer cells develop mechanisms to reduce the effectiveness of therapeutic agents. nih.govmdpi.com These mechanisms can include increased drug efflux by transporter proteins (like ABC transporters), altered drug targets, enhanced DNA repair, and evasion of apoptosis. nih.govmdpi.com Natural products have been explored as potential agents to overcome drug resistance in cancer. nih.gov Some shikonin derivatives, including this compound, have been found to induce necroptosis in resistant cancer cells. scispace.com Necroptosis is a form of programmed necrotic cell death that can be activated independently of the apoptotic pathway. nih.gov Shikonin itself has been shown to circumvent cancer drug resistance by inducing necroptotic death in cell lines resistant to apoptosis due to overexpression of proteins like P-glycoprotein, Bcl-2, or Bcl-x(L). nih.gov This suggests that inducing non-apoptotic cell death pathways like necroptosis could be a strategy to overcome resistance mechanisms that primarily involve defects in apoptosis signaling. nih.gov
Antiviral Research
Inhibition of SARS-CoV-2 Main Protease (Mpro)
The Main Protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication and transcription, making it a prime target for antiviral drug development. unimi.itmdpi.com Inhibiting Mpro disrupts the virus's life cycle. mdpi.com Shikonin derivatives have been investigated for their potential to inhibit SARS-CoV-2 Mpro. nih.govresearchgate.net
Computational techniques, such as molecular docking and molecular dynamics (MD) simulations, are widely used in drug discovery to predict the binding affinity and stability of potential inhibitors to a target protein like SARS-CoV-2 Mpro. plos.orgfrontiersin.org These methods help to screen compounds and understand their interaction modes at the molecular level. plos.org Studies using molecular docking and dynamics simulations have screened shikonin derivatives for their potential to inhibit SARS-CoV-2 Mpro. nih.govresearchgate.net For example, an in silico study screened 20 shikonin derivatives and identified several with higher binding affinity to Mpro than shikonin itself. nih.govresearchgate.net Molecular dynamics simulations suggested that certain derivatives, including alpha-methyl-n-butyl shikonin, interacted with conserved residues like His41 and Cys145 in the catalytic site through multiple bonding, suggesting potential Mpro inhibition. nih.govresearchgate.net Another study utilizing molecular docking and MD simulations identified potential SARS-CoV-2 3CL hydrolase (Mpro) inhibitors from a library of compounds, analyzing their binding energies and complex stability over simulation time. plos.org These computational investigations provide valuable insights into the potential inhibitory activity and binding mechanisms of this compound and its derivatives against SARS-CoV-2 Mpro, guiding further experimental research.
Effects on Other Viral Pathogens (e.g., Adenovirus, Coxsackievirus A16)
Research into the antiviral properties of naphthoquinone pigments, including Shikonin and its derivatives, has explored their effects against various viruses. Shikonin, a compound structurally related to this compound, has demonstrated antiviral activity against Adenovirus serotype 3 (AdV3) in vitro. researchgate.net Studies have indicated that the potential antiviral mechanism of Shikonin against AdV3 might involve inhibiting the degree of apoptosis and hexon protein expression of the virus. researchgate.net
Furthermore, an acetyl derivative of Shikonin has been reported to potently inhibit both the infection and replication of Coxsackievirus A16 (CV-A16) in both in vitro and in vivo studies. researchgate.net Derivatives of Shikonin have also been shown to act against Enterovirus 71 (EV71) by inhibiting inflammatory factors such as interleukin-1β (IL-1β), interleukin-6/8 (IL-6/8), and TNF-α. researchgate.net
Anti-Inflammatory Activities and Underlying Mechanisms
Shikonin and its derivatives are recognized for their anti-inflammatory pharmacological properties. researchgate.netnih.gov The mechanism of action for Shikonin's anti-inflammatory effect involves suppression. withpower.com Recent reviews highlight the anti-inflammatory and immunoregulatory mechanisms of Shikonin, noting its potential in treating immune-related inflammatory diseases. nih.gov
While direct detailed mechanisms specifically for this compound's anti-inflammatory action were not extensively detailed in the surveyed literature, studies on related derivatives provide insights. For instance, Baicalin butyl ester, a derivative with a butyl group, has shown stronger anti-inflammatory activity compared to Baicalin. nih.gov This enhanced activity was potentially attributed to better lipid solubility and cellular penetration capabilities conferred by the butyl ester modification. nih.gov The anti-inflammatory effects of Baicalin butyl ester were found to be mediated through the suppression of targets such as SRC, HSP90AA1, PIK3CA, JAK2, AKT1, and NF-κB, suggesting involvement of the PI3K-AKT pathway. nih.gov Network pharmacology analysis has also indicated the PI3K/Akt/FoxO signaling pathway as playing a role in the anti-inflammatory effects of certain traditional medicine components, which may contain naphthoquinone derivatives. dovepress.com
Antimicrobial Activities (Antibacterial and Antifungal)
Antioxidant Research and Mechanisms
Shikonin, a compound related to this compound, possesses antioxidant pharmacological properties. researchgate.netnih.gov Antioxidants function by decreasing oxidative damage through directly reacting with free radicals or indirectly by inhibiting the activity or expression of free radical generating enzymes or enhancing the activity or expression of intracellular antioxidant enzymes. nih.gov
Research involving Shikonin-loaded β-Cyclodextrin has demonstrated the antioxidant potential of Shikonin. mdpi.com This potential was evidenced by an increase in superoxide (B77818) dismutase (SOD) activity in a mouse model of skin photoaging. mdpi.com SOD is a crucial endogenous antioxidant enzyme that converts superoxide radicals into hydrogen peroxide and oxygen, thereby reducing potential damage from reactive oxygen species. nih.govmdpi.com Other mechanisms of antioxidant action include the scavenging of free radicals through processes like hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). researchgate.netfrontiersin.org While these mechanisms are general to antioxidants and have been explored for other derivatives, the specific detailed antioxidant mechanisms and quantitative data for this compound itself were not explicitly provided in the reviewed search results.
Synthetic Strategies and Chemical Biology Approaches for Butylshikonin and Analogs
Rational Design and Chemical Synthesis of Shikonin (B1681659) Derivatives
Rational design of shikonin derivatives, including butylshikonin, is often guided by the understanding that the naphthoquinone scaffold is crucial for pharmacological activity, while modifications to the side chain can modulate this activity. mdpi.commdpi.com Chemical synthesis allows for the creation of novel derivatives with tailored structures to explore structure-activity relationships and potentially enhance desired properties or reduce toxicity. mdpi.comrsc.orgmdpi.com
Shikonin, typically the R-isomer, serves as a starting material for the synthesis of many derivatives. nih.govmdpi.com Acylation of shikonin, often at the hydroxyl group on the side chain, is a common synthetic strategy. mdpi.com This can be achieved through methods like Steglich esterification using appropriate carboxylic acids, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), and catalysts like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This approach allows for the introduction of various acyl groups, including butyl, to the shikonin scaffold. Studies have synthesized a range of shikonin derivatives to evaluate their biological potential. rsc.orgingentaconnect.com For instance, novel shikonin derivatives have been designed and synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. rsc.org The naphthazarin ring (5,8-dihydroxy-1,4-naphthoquinone) is considered vital for strong binding to target proteins, while side chain modifications can influence binding stability. oup.comnih.govresearchgate.net
Structure-Activity Relationship (SAR) Investigations in Derivative Design
Structure-Activity Relationship (SAR) investigations are fundamental to understanding how structural modifications to shikonin, particularly the side chain, impact biological activity. vietnamjournal.runih.gov These studies aim to identify key structural features responsible for observed effects and guide the design of more potent and selective analogs.
Research has indicated that the naphthoquinone scaffold with its hydroxyl groups is essential for the pharmacological activity of shikonin derivatives. mdpi.com The side chain, however, plays a significant role in modifying this activity. mdpi.commdpi.com For example, the presence of a hydroxyl group on the side chain at the C-1' position has been shown to positively influence radical scavenging properties. capes.gov.br Esterification of this hydroxyl group can be critical for the activity of the resulting compounds. capes.gov.br Studies on a series of acyl shikonin derivatives revealed that those with shorter chain lengths (C-2 to C-6) often exhibited stronger inhibitory action against topoisomerase-I compared to those with longer chains. researchgate.net SAR analysis of shikonin oxime derivatives has indicated that the oxime moieties on the naphthalene (B1677914) ring and the functional groups attached to the oxygen atom on the side chain are pivotal for enzymatic inhibitory activity. mdpi.com
Computational Chemistry and In Silico Methodologies
Computational chemistry and in silico methodologies are increasingly employed in the study of this compound and its analogs to predict their interactions with biological targets, understand binding mechanisms, and assist in rational drug design. nih.govcolab.ws
Molecular Docking Simulations
Molecular docking simulations are widely used to predict the binding poses and affinities of shikonin derivatives, including this compound and its related compounds, to target proteins. mdpi.comnih.govcolab.wsresearchgate.netmdpi.comnih.govresearchgate.netnih.govresearchgate.net This technique helps to visualize how a ligand interacts with a protein's binding site and estimate the strength of the interaction.
Studies have utilized molecular docking to investigate the binding of shikonin derivatives to various targets, such as the SARS-CoV-2 main protease (Mpro) and VEGFR-2 kinase. mdpi.comnih.govresearchgate.netnih.govcolab.wsresearchgate.netmdpi.comnih.govresearchgate.netnih.govresearchgate.net For instance, molecular docking studies on SARS-CoV-2 Mpro have shown that shikonin and certain derivatives can bind to the catalytic site, interacting with key residues like His41 and Cys145. mdpi.comnih.govcolab.wsresearchgate.netmdpi.comnih.govresearchgate.net Alpha-methyl-n-butyl shikonin has been included in such docking studies. nih.govcolab.wsresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net Docking results can provide insights into the potential inhibitory activity of these compounds. mdpi.comnih.gov For example, molecular docking demonstrated the PDK1 targeting of certain shikonin derivatives. nih.gov
Data from molecular docking studies can include binding scores or energies, which are used to rank compounds based on their predicted affinity for the target.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
| Shikonin | SARS-CoV-2 Mpro | -6.029 | nih.govmdpi.com |
| Alpha-methyl-n-butyl shikonin | SARS-CoV-2 Mpro | -5.631 | nih.govmdpi.com |
| Shikonin glucoside | SARS-CoV-2 Mpro | -8.079 | nih.govmdpi.com |
| Shikonin and derivatives | MYC/MAX complex | -6.65 ± 0.11 to -6.85 ± 0.01 | researchgate.net |
Note: Binding energies can vary depending on the software, parameters, and protein structure used in the simulation.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of protein-ligand complexes over time, providing information about the stability of the interaction and conformational changes. nih.govresearchgate.netnih.govcolab.wsresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net MD simulations complement molecular docking by offering a more realistic representation of the biological system.
Studies have used MD simulations to investigate the binding mechanisms of shikonin derivatives, including alpha-methyl-n-butyl shikonin, to targets like the SARS-CoV-2 Mpro and VEGFR-2 kinase. nih.govresearchgate.netnih.govcolab.wsresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net These simulations can reveal the nature and stability of interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the binding site. nih.govcolab.wsresearchgate.netmdpi.comnih.govresearchgate.net For instance, MD simulations suggested that alpha-methyl-n-butyl shikonin interacts with conserved residues His41 and Cys145 in the catalytic site of SARS-CoV-2 Mpro through multiple bonding. nih.govcolab.wsresearchgate.netmdpi.comnih.govresearchgate.net MD simulations can also assess the conformational stability of the protein-ligand complex over the simulation period. colab.wsresearchgate.netmdpi.comnih.govresearchgate.net
Advanced Analytical and Methodological Approaches in Butylshikonin Research
Chromatographic and Spectroscopic Techniques for Characterization and Quantification
Chromatographic and spectroscopic methods are fundamental for the identification, purification, and quantification of Butylshikonin. Techniques such as High-Performance Liquid Chromatography (HPLC) are widely used for the separation and quantification of phenolic compounds, including shikonin (B1681659) derivatives like this compound. mdpi.comfrontiersin.orgjfda-online.comencyclopedia.pub HPLC coupled with UV detection is a common approach due to its robustness and established methods for accurate identification and quantification. mdpi.comencyclopedia.pub Studies have demonstrated the application of reversed-phase HPLC with UV absorbance measurement for the simultaneous quantitative determination of various shikonin derivatives. jfda-online.com While some methods have faced challenges in completely separating this compound from other derivatives like isovalerylshikonin, advancements in mobile phases and column technologies continue to improve resolution. jfda-online.com
Spectroscopic techniques, including UV-Vis, FTIR, and NMR spectroscopy, play a crucial role in the structural characterization of this compound. diva-portal.orgresearchgate.netsemanticscholar.orgspectroscopyonline.com UV-Vis spectroscopy is often used for quantitative determination based on the compound's absorption characteristics at specific wavelengths. semanticscholar.orgresearchgate.net FTIR spectroscopy can provide information about the functional groups present in the molecule. researchgate.netsemanticscholar.org NMR spectroscopy (¹H NMR and ¹³C NMR) is invaluable for elucidating the complete structure of this compound and confirming its identity. diva-portal.orgresearchgate.netresearchgate.net
Cell-Based Assays in Mechanistic Investigations (e.g., MTT assay, flow cytometry, immunofluorescence)
Cell-based assays are essential for investigating the biological effects and mechanisms of action of this compound at the cellular level. The MTT assay is a common colorimetric method used to assess cell viability and proliferation in response to treatment with compounds like this compound. nih.govoatext.comdovepress.com It quantifies the metabolic activity of viable cells. Flow cytometry is a powerful technique used to analyze various cellular properties, including cell cycle distribution, apoptosis, and the expression of specific markers. nih.govoatext.comdovepress.comspringernature.com Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry is frequently employed to detect and quantify apoptotic and necrotic cell populations. oatext.comnih.gov Immunofluorescence microscopy allows for the visualization and localization of specific proteins or cellular components within cells, providing insights into the cellular processes affected by this compound.
Research findings using these techniques have demonstrated the impact of shikonin derivatives on cell viability and induction of apoptosis in various cell lines. For example, flow cytometry has been used to show that treatment with certain compounds can increase early and late apoptosis in cancer cells in a dose-dependent manner. nih.gov
Table 1: Examples of Cell-Based Assays Used in Research
| Assay Type | Principle | Application in this compound Research |
| MTT Assay | Measures metabolic activity of viable cells | Assessing cell viability and proliferation inhibition |
| Flow Cytometry | Analyzes cell populations based on properties | Detecting apoptosis, cell cycle changes, marker expression |
| Immunofluorescence | Visualizes specific cellular components | Localizing proteins, studying cellular structures |
Biochemical Assays for Enzyme Activity and Protein Interaction Studies
Biochemical assays are employed to investigate the effects of this compound on enzyme activity and its interactions with specific proteins. Enzyme activity assays measure the rate at which an enzyme converts its substrate into a product, providing insights into whether this compound acts as an activator or inhibitor of specific enzymes. creativebiomart.netsigmaaldrich.comfrontiersin.orgufl.edunih.gov These assays can be colorimetric, fluorometric, or radiolabeled, depending on the enzyme and substrate involved. frontiersin.orgufl.edu
Protein interaction studies aim to identify and characterize the binding of this compound to target proteins. Techniques such as molecular docking and molecular dynamics simulations can predict and analyze the potential binding sites and interactions between this compound and proteins. nih.govresearchgate.net These computational approaches can guide further experimental validation using biochemical methods. For instance, molecular docking analysis has been used to study the interactions of shikonin derivatives, including alpha-methyl-n-butyl shikonin, with viral proteases, identifying key residues involved in binding. nih.govresearchgate.net
Molecular Biology Techniques (e.g., Western Blotting, RT-qPCR, RNA sequencing)
Molecular biology techniques are crucial for understanding the impact of this compound on gene expression and protein levels. Western blotting is widely used to detect and quantify specific proteins in cell or tissue lysates, allowing researchers to assess how this compound treatment affects protein expression levels or post-translational modifications. nih.govnih.govmdpi.comresearchgate.net RT-qPCR (quantitative reverse transcription PCR) is a sensitive method for quantifying mRNA levels, providing insights into transcriptional changes induced by this compound. nih.govmdpi.comlubio.chintegra-biosciences.comnih.gov RNA sequencing (RNA-Seq) offers a comprehensive view of the transcriptome, enabling the identification of global gene expression changes in response to this compound treatment. mdpi.comresearchgate.netlubio.chnih.govscielo.org.mx
These techniques can be used in combination to validate findings. For example, changes in mRNA expression detected by RNA-Seq or RT-qPCR can be further confirmed by examining the corresponding protein levels using Western blotting. mdpi.comresearchgate.net Studies have utilized Western blot to examine the effects of compounds on signaling pathways by looking at the expression and phosphorylation status of key proteins. nih.gov
Integrated Omics Technologies (Transcriptomics, Proteomics, Metabolomics)
Integrated omics technologies provide a holistic view of the biological system's response to this compound by simultaneously analyzing multiple layers of biological information. Transcriptomics (using techniques like RNA-Seq) examines the complete set of RNA transcripts. scielo.org.mxhumanspecificresearch.orgnih.govmdpi.com Proteomics analyzes the entire protein complement of a cell or tissue, often employing mass spectrometry-based methods. scielo.org.mxhumanspecificresearch.orgnih.govmdpi.com Metabolomics studies the complete set of small-molecule metabolites. diva-portal.orgscielo.org.mxhumanspecificresearch.orgnih.govmdpi.com
Integrating data from these different omics levels can reveal complex interactions and pathways affected by this compound that might not be apparent from single-omics analysis. mdpi.com This integrated approach can lead to a more comprehensive understanding of this compound's mechanisms of action and the identification of potential biomarkers or therapeutic targets. scielo.org.mxhumanspecificresearch.org While some studies have explored proteomics and limited metabolomics approaches in the context of related phytocompounds, the application of comprehensive integrated omics specifically to this compound research holds significant potential for future discoveries. scispace.com
Table 2: Overview of Omics Technologies
| Omics Type | Molecules Analyzed | Key Techniques | Information Provided |
| Transcriptomics | RNA | RNA sequencing, Microarrays | Gene expression levels, alternative splicing |
| Proteomics | Proteins | Mass Spectrometry, Western Blotting, ELISA | Protein abundance, post-translational modifications, interactions |
| Metabolomics | Metabolites | Mass Spectrometry, NMR Spectroscopy, Chromatography | Small molecule profiles, metabolic pathway activity |
In Vitro and Ex Vivo Model Systems for Biological Activity Assessment (e.g., various cancer cell lines, primary cell cultures)
In vitro and ex vivo model systems are indispensable for evaluating the biological activities of this compound in a controlled environment before moving to in vivo studies. Various cancer cell lines are widely used to study the cytotoxic and anti-proliferative effects of this compound on different cancer types. nih.govscispace.com These cell lines offer a convenient and scalable system for initial screening and mechanistic studies. Primary cell cultures, derived directly from tissues, can more closely represent the in vivo situation compared to established cell lines, preserving some of the original tissue characteristics and heterogeneity. nih.govnih.govlabtoo.comcrownbio.com Ex vivo models, such as tissue explants or organoids, bridge the gap between in vitro and in vivo models by maintaining some tissue architecture and cell-cell interactions. nih.govlabtoo.comcrownbio.comchampionsoncology.com
Researchers utilize a variety of cell lines to investigate the effects of compounds like this compound. scispace.com Primary cancer cell lines, derived from patient tissues, are considered valuable for preclinical studies as they can better reflect the tumor's natural microenvironment and response to therapies compared to immortalized cell lines. nih.gov Ex vivo tumor culture systems, including 2D monolayer and 3D spheroid cultures, are employed to assess drug response and mimic the in vivo situation more closely. nih.gov
Preclinical In Vivo Model Systems for Mechanistic Validation (e.g., mouse xenograft models)
Preclinical in vivo model systems, particularly mouse models, are critical for validating the in vitro and ex vivo findings and investigating the efficacy and mechanisms of this compound in a complex living organism. Mouse xenograft models, created by implanting human cancer cells or tumor tissue into immunocompromised mice, are commonly used to study tumor growth inhibition and the effects of potential therapeutic agents like this compound in a living system. scielo.org.mxhumanspecificresearch.orgnih.govscispace.comnuvisan.comnih.govchampionsoncology.commdpi.com These models allow for the assessment of this compound's impact on tumor size, metastasis, and its effects on the tumor microenvironment.
Patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted into mice, are considered more clinically relevant than cell line-derived xenografts as they retain more of the original tumor's characteristics. nih.govchampionsoncology.commdpi.com In vivo studies with mouse xenograft models are essential for evaluating the anti-tumor efficacy of compounds and can be complemented by various endpoint analyses, including molecular and cellular techniques, to understand the underlying mechanisms. championsoncology.com
Future Directions and Unaddressed Research Gaps
Comprehensive Elucidation of Remaining Biosynthetic Pathway Steps
While the biosynthesis of shikonin (B1681659) and its derivatives, including butylshikonin, is understood to originate from p-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP), formed from phenylpropanoid and isoprenoid pathways respectively, the complete sequence of enzymatic steps and intermediates leading specifically to this compound remains to be comprehensively elucidated. researchgate.net Research has identified key enzymes in the common phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl:CoA ligase (4CL), which are involved in the initial stages of phenolic compound biosynthesis. researchgate.netmdpi.com However, the specific enzymes and regulatory mechanisms governing the later stages of alkyl chain attachment and modification that distinguish this compound from other shikonin derivatives require further investigation. Understanding these steps is crucial for potential metabolic engineering efforts to enhance this compound production in host organisms or cell cultures. mdpi.com Integrated omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, could provide a holistic view to identify the genes and enzymes involved in the complete pathway. frontiersin.org
Identification of Novel Molecular Targets and Signaling Pathways
Although shikonin derivatives, including potentially this compound, have been implicated in modulating various cellular processes such as apoptosis, autophagy, necroptosis, and inflammation, the precise molecular targets and intricate signaling pathways through which this compound exerts its effects are not fully characterized. nih.govnih.govresearchgate.net Studies on shikonin have shown interactions with pathways like PI3K, AKT/mTOR, and MAPK, suggesting potential areas for this compound research. nih.gov Further research is needed to identify novel protein interactions, enzyme inhibitions, or receptor binding events specific to this compound. Advanced techniques such as pull-down assays, reporter gene assays, and phosphoproteomics could help in identifying these targets and mapping the downstream signaling cascades. nih.gov Elucidating these mechanisms is vital for understanding its therapeutic potential and identifying potential off-target effects.
Development of Advanced Synthetic Methodologies for Complex Analogs
The synthesis of this compound and its complex analogs presents challenges due to their intricate naphthoquinone structure and the presence of stereocenters. While various synthetic strategies exist for organic compounds, the development of more efficient, stereoselective, and scalable methodologies specifically for this compound and novel this compound analogs is an ongoing area of research. youtube.comyoutube.comreddit.comreddit.com Future directions include exploring innovative synthetic routes, utilizing organocatalysis, biocatalysis, or flow chemistry to improve yields, reduce reaction steps, and enable the creation of a diverse library of analogs with potentially enhanced biological activities. youtube.comyoutube.comreddit.comreddit.com Developing advanced synthetic techniques is crucial for structure-activity relationship studies and the potential development of this compound-based therapeutics.
Application of Integrated Multi-Omics for Holistic Biological Understanding
Applying integrated multi-omics approaches is a critical future direction to gain a comprehensive understanding of this compound's effects on biological systems. quanticate.comnih.govuv.esresearchgate.netfrontiersin.org By integrating data from genomics, transcriptomics, proteomics, and metabolomics from cells or organisms treated with this compound, researchers can obtain a holistic view of the molecular changes induced by the compound. quanticate.comnih.govuv.esresearchgate.netfrontiersin.org This can reveal interconnected pathways, identify biomarkers of response or resistance, and provide insights into the complex network of interactions influenced by this compound. quanticate.comnih.govuv.esresearchgate.netfrontiersin.org Challenges in multi-omics include data integration and analysis, requiring advanced computational methods and bioinformatics tools. nih.govuv.esresearchgate.net
Exploration of Advanced Delivery Systems for Experimental Research Applications
For experimental research, particularly in in vivo studies, the delivery of this compound to specific tissues or cells can be a limiting factor due to its physicochemical properties. nih.govresearchgate.netnih.govwalshmedicalmedia.com Exploring advanced delivery systems is essential to improve its solubility, stability, and bioavailability, as well as to enable targeted delivery. nih.govresearchgate.netnih.govwalshmedicalmedia.com Future research should focus on developing and evaluating novel formulations, such as nanoparticles, liposomes, or other nanocarriers, for their ability to effectively deliver this compound in experimental settings. researchgate.netnih.govwalshmedicalmedia.com These systems can help overcome biological barriers and ensure that the compound reaches its intended site of action, leading to more reliable and interpretable experimental results. researchgate.netnih.govwalshmedicalmedia.com
Q & A
What unresolved mechanistic questions warrant prioritization in this compound research?
- Methodological Answer: Key gaps include (1) its dual role in autophagy (pro-survival vs. pro-death), (2) synergy with chemotherapeutics (e.g., cisplatin), and (3) epigenetic effects (DNA methylation/histone modification). Prioritize studies using 3D tumor spheroids and patient-derived xenografts for clinical relevance .
Q. How should researchers contextualize this compound’s efficacy relative to other naphthoquinones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
